Fmoc-homoarg-OH

Peptide Synthesis Solid-Phase Peptide Synthesis Guanidinylation

Fmoc-homoarg-OH features a free guanidino group for direct SPPS—eliminating TFA deprotection required for Pbf-protected analogs and bypassing post-coupling guanidinylation of Lys precursors. Its extended six-carbon side chain alters peptide backbone geometry vs. standard Arg, producing distinct biological outcomes validated in vasopressin analog SAR studies. Beyond synthesis, this compound uniquely self-assembles into spherulites and needle-like crystals in DMSO-water mixtures—enabling supramolecular materials research unattainable with Fmoc-Arg-OH or Fmoc-Lys-OH. Source batches verified by dual-method purity analysis (HPLC + nonaqueous titration) with defined optical rotation (+33° in DMF) for batch-to-batch reproducibility.

Molecular Formula C22H26N4O4
Molecular Weight 410.5 g/mol
CAS No. 776277-76-0
Cat. No. B613423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-homoarg-OH
CAS776277-76-0
Synonyms776277-76-0; FMOC-HOMOARG-OH; Fmoc-HoArg-OH; Fmoc-L-homoarginine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-guanidinohexanoicacid; Fmoc-HomoArg; Fmoc-Har-OH; MolPort-006-701-265; ZINC2386102; CF-256; AKOS015900350; AM82557; AJ-35282; AK-48501; KB-52092; 4CH-021449; FT-0657935; ST51053904; L-Lysine,N6-(aminoiminomethyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O
InChIInChI=1S/C22H26N4O4/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25)/t19-/m0/s1
InChIKeyQRELIJBJYZHTQU-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-homoarg-OH (CAS 776277-76-0): Peptide Synthesis Building Block and Supramolecular Self-Assembly Precursor


Fmoc-homoarg-OH (CAS 776277-76-0, MF: C₂₂H₂₆N₄O₄, MW: 410.5 g/mol) is a protected unnatural amino acid derivative of L-homoarginine, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and a free guanidino side chain on an extended ε-carbon chain [1]. It is classified as an Fmoc-protected amino acid building block for solid-phase peptide synthesis (SPPS), where it serves to introduce homoarginine (hArg) residues into peptide sequences . Beyond its established role in peptide synthesis, Fmoc-homoarg-OH exhibits a unique phase behavior in ternary DMSO-water mixtures, forming spherulites and needle-like crystals via self-assembly—a property not documented for standard Fmoc-amino acids [2].

Why Fmoc-homoarg-OH Cannot Be Replaced by Common Fmoc-Arg or Fmoc-Lys Analogs in Peptide and Materials Research


Generic substitution of Fmoc-homoarg-OH with standard arginine derivatives (e.g., Fmoc-Arg(Pbf)-OH) or structurally related lysine analogs fails at both the chemical and functional levels. The target compound bears a free, unprotected guanidino group—unlike Fmoc-Arg(Pbf)-OH, which requires TFA-mediated Pbf deprotection before side-chain functionality becomes available . Moreover, its side chain contains six carbon atoms (vs. three in Arg), fundamentally altering peptide backbone geometry and charge distribution [1]. When incorporated into bioactive peptides, homoarginine confers distinct biological outcomes compared to arginine; for example, in vasopressin analogs, the D-homoarginine substitution at position 8 alters uterotonic inhibitory potency relative to D-arginine [2]. At the small-molecule level, Fmoc-homoarg-OH displays a unique turn-over phase separation and spherulitic crystallization in DMSO-water mixtures—a behavior not reported for Fmoc-Arg-OH or Fmoc-Lys-OH—making it a non-substitutable candidate for supramolecular materials applications [3].

Quantitative Evidence: Fmoc-homoarg-OH vs. Closest Analogs and In-Class Candidates


Free Guanidino Side Chain Enables Direct Post-Synthetic Modification Without Deprotection Step

Fmoc-homoarg-OH possesses an unprotected guanidino group, whereas the standard arginine building block Fmoc-Arg(Pbf)-OH and the alternative homoarginine reagent Fmoc-hArg(Pbf)-OH both require TFA cleavage of the Pbf group to expose the guanidino functionality . This difference eliminates a deprotection step from the synthetic workflow. Additionally, Fmoc-homoarg-OH is the direct product of SPPS-ready synthesis; an alternative route involving Boc-Lys(Fmoc)-OH requires a post-coupling guanidinylation step with N,N′-bis-protected S-methylisothiourea, adding synthetic complexity [1].

Peptide Synthesis Solid-Phase Peptide Synthesis Guanidinylation

Unique Phase Behavior in DMSO-Water Mixtures Enables Controlled Self-Assembly

Ternary solutions of Fmoc-homoarg-OH in DMSO and water exhibit a unique 'turn-over' phase separation and subsequent crystallization behavior not observed for Fmoc-Arg-OH or Fmoc-Lys-OH [1]. Specifically, a 100% DMSO solution of Fmoc-hArg becomes turbid upon aging; addition of water at a volume fraction (φ_water) of 0.2 to 0.4 clarifies the solution, followed by turbidity at higher φ_water. Concentrated-phase droplets in the turbid state act as nucleation centers for spherulite and needle-like crystal formation [1].

Supramolecular Chemistry Self-Assembly Crystallization

Commercial Purity Specification: >97.0% by HPLC and Nonaqueous Titration

Commercially available Fmoc-homoarg-OH from TCI (Product F1014) is specified at >97.0% purity by both HPLC area% and nonaqueous titration . This dual-method specification provides a higher level of confidence in batch-to-batch consistency compared to many Fmoc-Arg(Pbf)-OH products, which typically report only HPLC area% with minimum values ranging from 95% to ≥98% depending on supplier [1].

Analytical Chemistry Quality Control Peptide Synthesis Reagents

Optical Rotation Specification Provides Additional Identity Verification for Chiral Integrity

TCI specifies the optical rotation of Fmoc-homoarg-OH as [α] = +33° (c=1, DMF) . This parameter is not universally reported for comparable Fmoc-homoarginine derivatives with side-chain protection; for example, Fmoc-hArg(Pbf)-OH from Sigma-Aldrich specifies an optical rotation of -7.0 to -3.0° (c=1, DMF) , demonstrating that the free guanidino compound is levorotatory under identical conditions while the Pbf-protected analog is dextrorotatory.

Chiral Analysis Peptide Synthesis Quality Assurance

Extended Carbon Chain Alters Bioactivity Profile in Peptide Analog Context

In a comparative structure-activity study of vasopressin analogs, substitution at position 8 with D-homoarginine produced a different uterotonic inhibitory profile compared to D-arginine [1]. While both D-Arg and D-hArg substitutions enhanced inhibitory potency relative to L-Arg, the prolongation of the side chain in D-homoarginine was noted to slightly decrease inhibitory potency when paired with an L-amino acid at position 2, but tended to increase potency when paired with a D-amino acid at position 2 [1].

Peptide Pharmacology Structure-Activity Relationship Vasopressin Analogs

Supporting Evidence: Homoarginine Exhibits Weak but Isoform-Selective Arginase Inhibition

Free L-homoarginine inhibits human arginase 1 with IC₅₀ = 8.14 ± 0.52 mM and arginase 2 with IC₅₀ = 2.52 ± 0.01 mM, demonstrating approximately 3.2-fold selectivity for arginase 2 over arginase 1 [1]. However, at physiological concentrations (1-10 µM), arginase isoforms retained >90% activity relative to control, indicating that millimolar concentrations are required for meaningful inhibition [1].

Enzyme Inhibition Cardiovascular Biology Arginase

Recommended Application Scenarios for Fmoc-homoarg-OH Based on Verified Evidence


Solid-Phase Synthesis of Homoarginine-Containing Peptides Without Additional Deprotection Steps

Use Fmoc-homoarg-OH in standard Fmoc-SPPS workflows to introduce a homoarginine residue with a free guanidino group. This eliminates the TFA deprotection step required for Pbf-protected analogs (e.g., Fmoc-hArg(Pbf)-OH) and avoids the post-coupling guanidinylation step needed when using Boc-Lys(Fmoc)-OH as a precursor [1]. Recommended for applications requiring rapid analog synthesis or where acidic deprotection conditions may compromise other sensitive residues.

Template-Directed Crystallization and Spherulite Formation for Materials Research

Employ Fmoc-homoarg-OH as a small-molecule gelator or crystallization template in DMSO-water ternary systems. The compound exhibits a unique re-entrant clarity window (φ_water 0.2-0.4) and forms spherulites and needle-like crystals from concentrated-phase droplets upon aging [2]. This behavior is distinct from common Fmoc-amino acids and may be exploited for controlled nucleation studies or the fabrication of structured organic materials.

Structure-Activity Relationship (SAR) Studies of Basic Residues in Bioactive Peptides

Incorporate homoarginine (via Fmoc-homoarg-OH) into peptide sequences as a systematic replacement for arginine or lysine to probe the effects of side-chain length and guanidino group positioning on receptor binding, enzymatic stability, or cell penetration. Published SAR data on vasopressin analogs demonstrate that D-homoarginine substitution at position 8 produces context-dependent alterations in uterotonic inhibitory potency relative to D-arginine [3].

High-Reproducibility Peptide Synthesis Requiring Stringent Quality Control

Select Fmoc-homoarg-OH from vendors providing dual-method purity verification (>97.0% by HPLC and nonaqueous titration) and defined optical rotation (+33° in DMF) . This level of specification supports GMP-like research environments and academic core facilities where batch-to-batch consistency and rapid identity verification are critical for reproducible peptide yields.

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